molecular formula C13H22Cl2N2 B2475081 N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-50-1

N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2475081
CAS No.: 1853217-50-1
M. Wt: 277.23
InChI Key: BRXGNOCUCLJROS-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound of significant interest in scientific research, primarily serving as a versatile building block in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold in pharmaceuticals, frequently found in molecules designed to interact with central nervous system targets, enzymes, and various protein receptors . This compound is classified as a piperidine derivative and is structurally related to other phenylmethanamine-substituted piperidines that have demonstrated valuable research applications. For instance, similar compounds have been investigated as inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes . Other structural analogs have been utilized in the development of potent inhibitors for targets like the p300/CBP histone acetyltransferase (HAT), which is relevant in oncology research , and the NS2B-NS3 protease of flaviviruses such as Zika and Dengue virus, highlighting its potential in antiviral research . The specific substitution pattern on the phenyl and piperidine rings allows researchers to fine-tune the molecule's properties, such as its lipophilicity, basicity, and spatial conformation, to optimize interactions with specific biological targets . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it suitable for various in vitro biological assays. Researchers value this chemical for its potential to be further functionalized, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;;/h2-4,9,12,14-15H,5-8,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXGNOCUCLJROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of N-methyl-1-(3-(piperidin-4-yl)phenyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce different amine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride
  • CAS : 859833-23-1 (same as target compound but with para substitution)
  • Molecular Formula : C14H24Cl2N2
  • Key Difference : The piperidine group is attached via a methylene bridge at the para position of the phenyl ring instead of the meta position. This positional isomerism can significantly alter steric interactions and binding affinity in biological systems .
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
  • CAS : 1185294-98-7
  • Molecular Formula : C12H18Cl2N4 (estimated)
  • Key Difference : Replaces the piperidine ring with a pyrazole heterocycle . Pyrazole-containing compounds often exhibit enhanced metabolic stability and selectivity for kinase targets compared to piperidine derivatives .
N-Methyl-1-(pyridin-3-yl)methanamine
  • CAS : 15889-32-4
  • Molecular Formula : C7H11N2
  • Key Difference : Substitutes the phenyl ring with a pyridine ring , reducing hydrophobicity and altering electronic properties. Pyridine derivatives are less basic than piperidines, affecting protonation states under physiological conditions .

Functional Group Modifications

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride
  • CAS : 1264036-22-7
  • Molecular Formula : C14H20ClFN2
  • Fluorine atoms also improve metabolic stability by resisting oxidative degradation .
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
  • CAS : 1858255-34-1
  • Molecular Formula : C13H20Cl2N4O
  • Key Difference: Features a nicotinamide moiety linked to the piperidine ring.

Pharmacological and Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Target Relevance
Target Compound 2.1 ~50 (aqueous) CNS receptors, GPCRs
N-Methyl-1-(pyridin-3-yl)methanamine 1.3 >100 Enzymatic inhibition
N-(4-Fluorobenzyl)-piperidine analog 3.0 ~30 Neurotransporter modulation
Pyrazole-substituted analog 2.5 ~40 Kinase inhibition

*Estimated using fragment-based methods. Data inferred from structural analogs .

Key Research Findings

  • Meta vs. Para Substitution : Meta-substituted piperidine derivatives (e.g., target compound) show 10–15% higher binding affinity for serotonin receptors compared to para-substituted isomers in vitro .
  • Heterocyclic Replacements : Pyrazole-substituted analogs demonstrate 20-fold higher selectivity for JAK3 kinases over piperidine-based compounds, attributed to the planar heterocyclic core .
  • Salt Forms: Dihydrochloride salts generally exhibit 2–3× higher aqueous solubility than mono-hydrochloride counterparts, critical for parenteral formulations .

Biological Activity

N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and an aromatic phenyl group, which contribute to its biological activity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in neuropharmacology and anti-inflammatory responses. Its structural features suggest interactions with various neurotransmitter systems and inflammatory pathways.

Key Biological Activities

  • Neurotransmitter Modulation :
    • The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of piperidine compounds can enhance cholinergic activity, potentially improving cognitive functions in animal models .
  • Anti-inflammatory Effects :
    • Studies have indicated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. This suggests a role in modulating inflammatory responses, which is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cytotoxicity and Cancer Therapy :
    • Some derivatives of piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds exhibiting structural similarities have been reported to induce apoptosis in hypopharyngeal tumor cells .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter breakdown or inflammatory pathways, thereby enhancing neurotransmitter levels or reducing inflammation.
  • Receptor Interaction : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and potentially leading to neuroprotective effects.

Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that administration of this compound resulted in improved cognitive function as measured by maze tests. The compound was found to significantly reduce AChE activity compared to controls, suggesting enhanced cholinergic transmission .

Study 2: Anti-inflammatory Activity

In vitro assays using human macrophages showed that the compound inhibited IL-1β release by approximately 19% at a concentration of 10 µM. This effect was concentration-dependent, indicating potential therapeutic applications in managing inflammatory diseases .

Data Tables

Activity Concentration (µM) Effect (%) Reference
IL-1β Inhibition1019
AChE InhibitionVariableSignificant
Cytotoxicity (Cancer Cells)50Enhanced Apoptosis

Q & A

Q. Purity Validation :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH2_2 groups at δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 240.77 for the free base) .
  • HPLC : Reverse-phase chromatography with UV detection (λmax ~255 nm) ensures >98% purity .

How is the molecular structure of this compound characterized using spectroscopic and computational methods?

Q. Basic Research Focus

  • Canonical SMILES : CN(CC1=CC=CC=C1)C2CCNCC2.Cl
  • InChI Key : OEYPIIOXYXYLQG-UHFFFAOYSA-N
  • X-ray Crystallography : Resolves piperidine ring chair conformation and hydrochloride salt coordination (Cl^-···H-N interactions) .

Q. Advanced Analysis :

  • Density Functional Theory (DFT) : Calculates optimized geometry, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps to predict reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous buffers (e.g., water diffusion coefficient ~2.1 × 109^{-9} m2^2/s) .

What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

Property Value Source
Aqueous Solubility>41.6 µg/mL (pH 7.4)
Stability (RT)Stable for ≥5 years at -20°C
pKa (amine group)~9.2 (calculated)

Q. Advanced Considerations :

  • pH-Dependent Solubility : Protonation of the piperidine nitrogen (pKa ~9.2) enhances solubility in acidic buffers (e.g., 0.1 M HCl) .
  • Thermal Degradation : TGA shows decomposition onset at 180°C (ΔH = 120 kJ/mol) under nitrogen .

How can reaction parameters be optimized for this compound’s synthesis using statistical experimental design?

Q. Advanced Research Focus

  • Design of Experiments (DoE) :
    • Factors : Temperature (20–60°C), solvent polarity (dichloroethane vs. THF), and STAB stoichiometry (1.0–2.0 eq) .
    • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 40°C, 1.5 eq STAB) yielding 85–92% purity .
  • High-Throughput Screening (HTS) : Automates reaction monitoring via inline FTIR to track imine intermediate formation .

What computational strategies are used to predict this compound’s biological target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Targets serotonin receptors (5-HT2A_{2A}, Ki ~120 nM) and sigma-1 (σ1_1, Ki ~80 nM) using AutoDock Vina .
  • Pharmacophore Modeling : Aligns with CNS-active scaffolds (e.g., logP ~2.5, PSA ~45 Å2^2) .
  • ADMET Prediction :
    • Blood-Brain Barrier (BBB) Penetration : Predicted logBB = 0.8 (high permeability) .
    • CYP450 Inhibition : Moderate inhibition of CYP3A4 (IC50_{50} ~15 µM) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Assay Validation :
    • Positive Controls : Compare with known sigma-1 ligands (e.g., (+)-Pentazocine) to calibrate receptor binding assays .
    • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific activity to rule off-target effects .
  • Data Normalization : Adjust for batch-to-batch variability in hydrochloride salt hydration (e.g., via Karl Fischer titration) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Nitrile gloves (tested against HCl penetration, e.g., Ansell Sol-Vex®), safety goggles, and lab coats .
  • Storage : Airtight containers at -20°C under nitrogen to prevent hygroscopic degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • LC-MS/MS Detection :
    • Impurity Profile : Includes des-methyl byproduct (Δm/z = -14.03) and oxidized piperidine (Δm/z = +15.99) .
    • Limit of Quantification (LOQ) : 0.1% w/w using a C18 column (2.6 µm, 100 Å) .
  • NMR-Based Purity : 19F^{19}F-NMR (if fluorinated analogs are present) resolves regioisomeric contaminants .

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